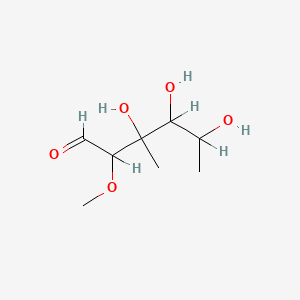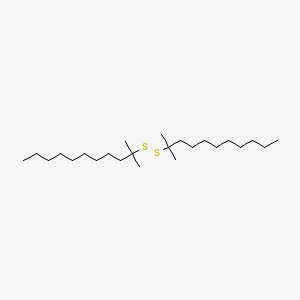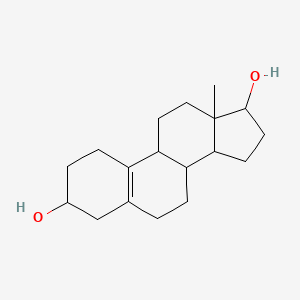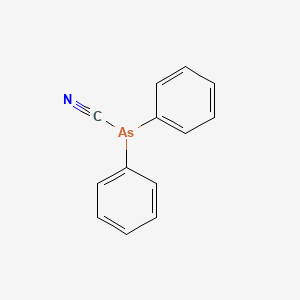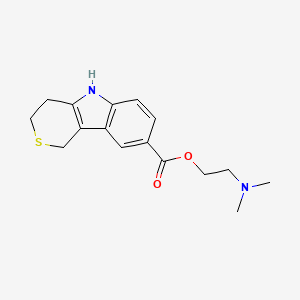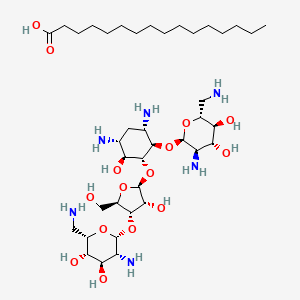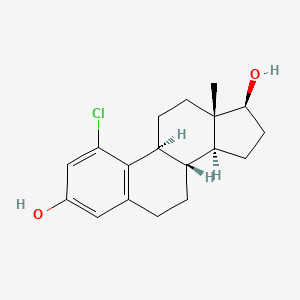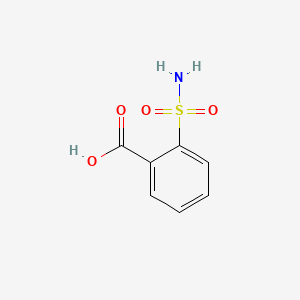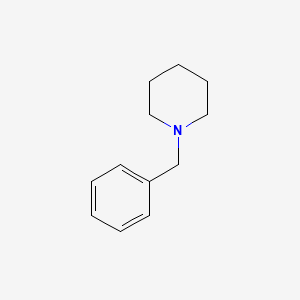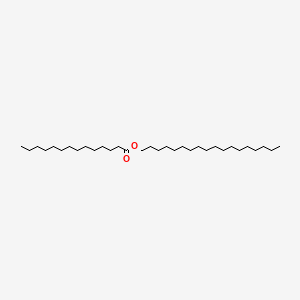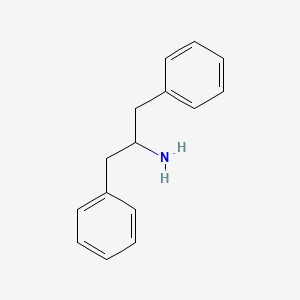
Neodymium
Übersicht
Beschreibung
Synthesis Analysis
Neodymium compounds, such as this compound zirconates and this compound-doped materials, are synthesized through various methods, including solid-state synthesis and metathesis reactions. Solid-state synthesis involves successive calcination steps, contributing to the development of materials with specific properties like high sintered density and thermal stability (Nour-el-hayet et al., 2013). Metathesis reactions, on the other hand, have been utilized to create this compound(III) complexes with various ligands, showcasing the versatility of this compound in forming diverse chemical structures (P. Cui et al., 2010).
Molecular Structure Analysis
The molecular structures of this compound complexes reveal a variety of coordination geometries and bonding environments. For example, the this compound(III) complex with pentamethylcyclopentadienyl and hydrotris(pyrazolyl)borate ligands has been characterized by single-crystal X-ray diffraction, demonstrating the complex's structural diversity (P. Cui et al., 2010).
Chemical Reactions and Properties
This compound's chemical reactions often involve the synthesis of complexes with various ligands, leading to materials with unique properties. These properties are not only relevant for their potential applications but also provide insight into the fundamental aspects of this compound chemistry. For instance, the synthesis of this compound(III) phosphinidene complexes from this compound(III) iodide demonstrates this compound's ability to engage in complex chemical reactions (P. Cui et al., 2010).
Physical Properties Analysis
The physical properties of this compound and its compounds, such as density, thermal stability, and mechanical behavior, are critical for their application in various fields. The study of this compound zirconate pyrochlores, for instance, highlights the materials' high sintered density and thermal stability, making them suitable for applications in waste confinement materials (Nour-el-hayet et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and ability to form complexes, play a significant role in its applications. The formation of this compound(III) complexes through metathesis reactions and their characterization through various analytical techniques offer a deep understanding of this compound's chemical behavior and its potential for creating new materials (P. Cui et al., 2010).
Wissenschaftliche Forschungsanwendungen
Biological Effects and Agricultural Applications
Neodymium, a rare earth element, has shown significant influence in biological systems. Research by Cao Jian (2010) highlights the distribution and transportation of this compound in plants, its effects on seed growth and germination, metabolism of plant mineral nutrition, and plant resistance induced by this compound. This research provides a basis for more intensive applications of this compound in agriculture, emphasizing its potential benefits in enhancing plant growth and resistance (Cao Jian, 2010).
Recycling and Environmental Impact
The critical scarcity of this compound, especially in sustainable technologies, has led to a focus on its recycling potential. Sprecher et al. (2014) investigate the potential contribution of recycling this compound to reduce supply scarcity, with a case study on computer hard disk drives (HDDs). They conclude that recycling from HDDs, though not representing the largest application of this compound, offers a feasible pathway for large-scale recycling (Sprecher et al., 2014).
High-Temperature Recovery from Magnet Waste
The increasing importance of rare-earth metals like this compound in green economy transitions, especially in permanent magnet applications, has led to a focus on recycling. Firdaus et al. (2016) present a systematic review of high-temperature (pyrometallurgical) recovery of rare earths from magnets, highlighting the reaction mechanisms and formation of intermediate compounds in these processes (Firdaus et al., 2016).
Life Cycle and Environmental Considerations
Research also explores the life cycle inventory of this compound production and its subsequent production in NdFeB rare earth permanent magnets. Sprecher et al. (2014) compare virgin production routes with recycling processes, emphasizing that recycling, particularly via manual dismantling, is environmentally preferable to primary production (Sprecher et al., 2014).
Traceability and Substance Flow Analysis
Morimoto et al. (2019) propose a new method for substance flow analysis to clarify this compound's quantity in the world’s supply chain, particularly addressing the challenges of illegal mining and unknown trading. This study is crucial for understanding the global flow of this compound, especially in NdFeB magnets (Morimoto et al., 2019).
This compound in Nuclear Science
This compound's role in reactor neutronic calculations due to its presence as a 235U fission product is also a subject of study. Barry et al. (2006) focus on improving neutron cross-section data of this compound, essential for accurate reactor calculations (Barry et al., 2006).
Novel Recovery Techniques
Studies like those by Onoda and Nakamura (2014) explore innovative techniques for recovering this compound from iron-neodymium solutions, highlighting new processes that avoid high temperatures and harmful gases (Onoda & Nakamura, 2014).
Oceanographic Research
Van de Flierdt et al. (2016) investigate the this compound isotopic composition in seawater, using it to reconstruct ocean circulation. This research underscores the importance of this compound in palaeoceanographic studies (Van de Flierdt et al., 2016).
Wirkmechanismus
Target of Action
Neodymium is a chemical element with the symbol Nd and atomic number 60 . It is a hard, slightly malleable, silvery metal that quickly tarnishes in air . This compound is one of the more reactive lanthanides . It is used in various fields, including the production of high-strength permanent magnets and optical devices . In the medical field, this compound is used in lasers for treatments .
Mode of Action
This compound, like most of the lanthanides, is paramagnetic at room temperature. It becomes an antiferromagnet upon cooling below 20 K (−253.2 °C) . In the medical field, the triply ionised this compound [Nd (III)] dopant replaces a small fraction of the yttrium ions in the host crystal structure, providing the laser activity in the crystal .
Biochemical Pathways
It is known that this compound can form organometallic complexes that have been reported in different fields and play a tremendous role in luminescence, catalytic, biological, and magnetic applications .
Pharmacokinetics
It is known that this compound can form organometallic complexes, which may influence its pharmacokinetic properties .
Result of Action
This compound’s primary result of action is its ability to form strong permanent magnets when alloyed with iron and boron . In the medical field, this compound-doped lasers are used for various treatments .
Action Environment
This compound readily oxidizes in air to form an oxide, Nd2O3, which can protect the underlying metal from further oxidation to some extent . The metal must be stored sealed in a plastic covering or kept in vacuum or in an inert atmosphere . Environmental factors such as exposure to air and moisture can influence the action, efficacy, and stability of this compound .
Safety and Hazards
Neodymium magnets are not toys . Children should not be allowed to handle this compound magnets . Small magnets can pose a serious choking hazard . If multiple magnets are swallowed, they can attach to each other through intestinal walls causing serious injuries and even death . This compound magnets can become demagnetized at high temperatures .
Zukünftige Richtungen
Neodymium is one of the most essential rare-earth metals due to its outstanding properties and crucial role in green energy technologies such as wind turbines and electric vehicles . Nd recovery from end-of-life products is one of the most interesting ways to tackle the availability challenge . This points to important directions for future work in the field to achieve the important goal of efficient and selective Nd recovery to overcome the increasingly critical supply problems .
Eigenschaften
IUPAC Name |
neodymium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYFXOXNSNQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064677 | |
| Record name | Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Silver-white metal that yellows on exposure to air; [Merck Index] Soft, malleable metal; soluble in dilute acids; [Hawley], Liquid | |
| Record name | Neodymium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2146 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Neodymium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7440-00-8, 13864-04-5, 42320-27-4 | |
| Record name | Neodymium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium hydride (NdH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13864-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium, ion(Nd5+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042320274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15318 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neodymium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEODYMIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I87U3734A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Neodymium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details














Q & A
Q1: What makes neodymium-iron-boron (NdFeB) magnets unique and what are their primary applications?
A1: NdFeB magnets are classified as high-power magnets due to their exceptional magnetic strength. [] They play a crucial role in various technologies, including electrical and medical devices, accounting for a significant portion of the permanent magnet market. []
Q2: Can this compound be used to enhance the properties of other materials?
A2: Yes, incorporating this compound oxide into materials like nylon 6 can significantly influence their properties. For instance, it can act as a nucleating agent, enhancing the rate of isothermal crystallization in the material. [] Similarly, adding this compound to alumina-based ceramics can improve their fracture toughness and hardness. []
Q3: How does the incorporation of yttrium and gadolinium impact this compound-iron-boron magnets?
A3: Simultaneously adding yttrium and gadolinium to NdFeB magnets offers a cost-effective solution by partially substituting the more expensive this compound while maintaining the magnet's coercive force. [] Moreover, this composite addition reduces the magnet's density, improving its processing characteristics. []
Q4: How do the absorption spectra of this compound complexes change in the presence of complexing agents?
A4: The presence of complexing agents like fleroxacin significantly enhances the molar absorptivity of this compound complexes at their maximum absorption bands. [] This enhancement allows for more sensitive detection and analysis of this compound. []
Q5: What spectroscopic techniques are useful for characterizing this compound complexes?
A5: Several spectroscopic techniques are employed to characterize this compound complexes. These include UV-Vis absorption spectroscopy to study electronic transitions within the 4f electron shell, [] FTIR spectroscopy to identify vibrational modes associated with specific functional groups, [] and Raman spectroscopy to further confirm the presence of specific groups like phosphate. []
Q6: How do different substituents on benzoyl groups affect the antidiabetic activity of this compound complexes?
A8: Studies on this compound complexes with N5‐[o‐(un)substituted benzoyl]‐N1,N1‐dimethylbiguanide demonstrate that the nature of substituents on the benzoyl group significantly influences their antidiabetic activity and superoxide anion radical scavenging ability. []
Q7: How do this compound-based catalysts contribute to polybutadiene production?
A9: this compound-based catalysts, comprising this compound carboxylate, an isobutyl aluminum compound, and a chlorinating agent, are highly effective for butadiene polymerization. [] These catalysts exhibit exceptional catalytic activity, requiring low dosages while achieving high stereo-selectivity, resulting in polybutadienes with extremely high cis-1,4 configuration. []
Q8: Can this compound complexes be used to modify the properties of polybutadiene?
A10: Yes, low molecular weight, unsaturated polyketones can be used as modifiers in the production of cis-1,4-polybutadiene using this compound-containing catalysts. [] This modification process results in polybutadiene with improved Mooney viscosity, narrower molecular weight distribution, lower cold flow, and enhanced vulcanization characteristics. []
Q9: Why is recycling of this compound-iron-boron magnet waste crucial?
A11: Given the significant amount of rare earth metals, particularly this compound, present in NdFeB magnets and the looming threat of future shortages, recycling these magnets is critical. [] Effective recycling processes minimize social and environmental impacts, contributing to a circular economy. []
Q10: What methods are being explored for the efficient recycling of this compound from NdFeB magnet waste?
A12: Researchers are actively investigating various methods for recovering this compound from discarded magnets. One promising approach involves a hybrid metallurgical process combining oxidative roasting and selective leaching techniques. [] This method enables the recovery of high-purity this compound oxide (Nd₂O₃). [] Another method utilizes acetic acid leaching after oxidation roasting to selectively isolate this compound. []
Q11: Are there any methods for reclaiming valuable materials from laser wastewater containing zirconium and this compound?
A13: Yes, a method has been developed to recover zirconium and this compound from POCl3-ZrCl4-Nd(CF3COO)3 laser system wastewater. [] This process involves distillation to reclaim POCl3, followed by reacting the residue with sodium carbonate solution to precipitate this compound carbonate. [] Subsequent steps involve acid dissolution, precipitation as this compound oxalate, and finally, calcination to obtain this compound oxide. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

